molecular formula C9H8ClN B2818500 2-(Cyanomethyl)benzyl chloride CAS No. 98590-71-7

2-(Cyanomethyl)benzyl chloride

Cat. No.: B2818500
CAS No.: 98590-71-7
M. Wt: 165.62
InChI Key: JPOYHVLCLXDODG-UHFFFAOYSA-N
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Description

2-(Cyanomethyl)benzyl chloride, also known as α-chloro-α’-cyano-o-xylene, 2-Chloromethylbenzyl cyanide, Benzeneacetonitrile, 2-(chloromethyl)-, and 2-(2-(chloromethyl)phenyl)acetonitrile . It is used for R&D purposes and not recommended for medicinal, household or other uses .


Molecular Structure Analysis

The molecular formula of this compound is C9H8ClN . The InChI code is 1S/C9H8ClN/c10-7-9-4-2-1-3-8 (9)5-6-11/h1-4H,5,7H2 .


Physical And Chemical Properties Analysis

This compound is a colorless to yellow solid . It has a molecular weight of 165.62 . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Polymerization Processes

One study explored the atom transfer radical polymerization (ATRP) of styrene initiated by triphenylmethyl chloride, with benzyl chloride used for comparison, highlighting the role of chlorinated initiators in polymer synthesis. The research demonstrated a linear increase in molecular weight with monomer conversion, indicating the effectiveness of these initiators in controlling polymer structure (Xu, Jian‐mei Lu, Qing-feng Xu, & Li-hua Wang, 2005).

Catalytic Applications in Organic Synthesis

In the realm of organometallic chemistry, a study on the synthesis of C-2 cyclopalladated derivatives of 1,3-bis(2-pyridyl)benzene showcased the utility of chlorinated intermediates in creating complex palladium-based catalysts. These catalysts exhibited significant activity in the Heck reaction, a pivotal method for forming carbon-carbon bonds in organic synthesis (Soro, Stoccoro, Minghetti, Zucca, Cinellu, Gladiali, Manassero, & Sansoni, 2005).

Green Chemistry and Solvent Systems

Research into green and moisture-stable Lewis acidic ionic liquids for catalysis introduced choline chloride·xZnCl2 as a catalyst for carbonyl protection under solvent-free conditions. This study highlights the importance of chlorinated compounds in developing environmentally benign chemical processes (Duan, Gu, & Deng, 2006).

Cross-Coupling Reactions

An innovative approach to C(sp3)-H cross-coupling was developed through the catalytic generation of chlorine radicals, utilizing aryl chlorides. This method underscores the versatility of chlorinated compounds in facilitating mild conditions for functionalizing C(sp3)-H bonds, expanding the toolbox for organic synthesis (Shields & Doyle, 2016).

Safety and Hazards

2-(Cyanomethyl)benzyl chloride is corrosive . The hazard statements include H302 and H314 . Precautionary statements include P280, P305+P351+P338, and P310 .

Mechanism of Action

Target of Action

The primary target of 2-(Cyanomethyl)benzyl chloride is the benzylic position . The benzylic position refers to the carbon atom adjacent to the aromatic ring, which in this case is a benzene ring . This position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic system .

Mode of Action

This compound can undergo nucleophilic substitution reactions at the benzylic position . In these reactions, a nucleophile (a species rich in electron density) attacks the electrophilic carbon at the benzylic position, leading to the substitution of the chloride group . The exact mechanism (SN1 or SN2) depends on the specific conditions and the nature of the nucleophile .

Biochemical Pathways

One of the key biochemical pathways involving this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, widely used in organic chemistry . The this compound can act as an electrophile, reacting with organoboron compounds in the presence of a palladium catalyst .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires a palladium catalyst and a base . The choice of solvent can also significantly affect the reaction . Furthermore, the reaction is typically performed under mild conditions, which makes it tolerant to a wide range of functional groups .

Properties

IUPAC Name

2-[2-(chloromethyl)phenyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c10-7-9-4-2-1-3-8(9)5-6-11/h1-4H,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOYHVLCLXDODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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